Olean-12-ene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H50 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(4aS,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene |
InChI |
InChI=1S/C30H50/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h10,22-24H,9,11-20H2,1-8H3/t22-,23-,24+,27+,28-,29+,30+/m0/s1 |
InChI Key |
ZTLIRKGRXLVPOF-GAXUHWGVSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Olean 12 Ene and Its Derivatives
Mevalonate (B85504) Pathway as a Precursor to Squalene (B77637) Biosynthesis
The journey to Olean-12-ene begins with the mevalonate (MVA) pathway, a critical metabolic route responsible for the production of isoprenoids. This pathway utilizes acetyl-CoA as its initial substrate. Through a sequence of enzymatic steps, two acetyl-CoA molecules are condensed to form acetoacetyl-CoA. This is followed by a reaction with another acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).
The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key rate-limiting step in this pathway. Subsequent phosphorylation and decarboxylation reactions transform mevalonate into the fundamental five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These two molecules are then sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). The final step in this stage is the head-to-head condensation of two FPP molecules, a reaction catalyzed by squalene synthase, to yield the 30-carbon linear hydrocarbon, squalene. This molecule is the direct acyclic precursor to a multitude of triterpenoids, including this compound.
Oxidosqualene Cyclase-Mediated Cyclization to Oleanane (B1240867) and Ursane (B1242777) Skeletons
The cyclization of 2,3-oxidosqualene (B107256) is the first committed and most pivotal step in generating the vast structural diversity of triterpenoids. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). These enzymes are responsible for transforming the linear 2,3-oxidosqualene into various polycyclic skeletons, including the oleanane and ursane frameworks. The specific folding of the substrate within the enzyme's active site dictates the final product.
For the formation of pentacyclic triterpenes like those with an oleanane skeleton, the 2,3-oxidosqualene substrate adopts a pre-folded chair-chair-chair conformation within the OSC active site. This conformation directs the cyclization process towards the formation of a dammarenyl carbocation intermediate, which is a common precursor for oleanane, ursane, and lupane (B1675458) type triterpenoids.
Enzymatic Catalysis and Stereospecificity in Cyclization
The cyclization reaction initiated by OSCs is a remarkable example of enzymatic control and stereospecificity. The process begins when a proton, typically donated by an acidic amino acid residue like aspartate within the enzyme's active site, attacks the oxygen of the epoxide ring of 2,3-oxidosqualene. This protonation initiates a cascade of concerted ring-forming reactions.
The enzyme's structure acts as a template, precisely guiding the folding of the linear squalene chain and stabilizing the highly reactive carbocation intermediates that form during the cyclization process. This templating effect ensures that the reaction proceeds through a specific pathway, leading to a particular stereochemical outcome. The specificity of different OSCs for producing either oleanane (β-amyrin), ursane (α-amyrin), or other triterpene skeletons from the same substrate highlights the sophisticated control exerted by these enzymes. Even minor changes in the amino acid sequence of the OSC can lead to the production of different triterpene scaffolds.
Carbocation Rearrangements and Proposed Cyclization Mechanisms
Following the initial cyclization to form the dammarenyl cation, a series of complex carbocation rearrangements occur, which are fundamental to forming the final pentacyclic oleanane structure. These rearrangements involve a sequence of 1,2-hydride and 1,2-methyl shifts across the newly formed ring system.
The proposed mechanism for the formation of the oleanane skeleton (leading to β-amyrin) involves the following key steps after the formation of the dammarenyl cation:
A series of 1,2-hydride and methyl migrations around the C and D rings.
The formation of a five-membered E-ring, leading to a baccharenyl cation.
Further rearrangement through a series of shifts leads to the oleanyl cation.
Finally, deprotonation at C-12 results in the stable pentacyclic structure of β-amyrin, which possesses the characteristic this compound double bond.
These intricate rearrangements are not random; they are precisely controlled by the enzyme's active site, which stabilizes specific cationic intermediates and facilitates the necessary bond migrations. Computational studies have been instrumental in mapping the energy landscapes of these rearrangements, indicating kinetic and thermodynamic preferences for specific pathways.
Ruzicka's Hypothesis in Triterpene Cyclization
The foundation for understanding triterpene biosynthesis was laid by Leopold Ruzicka's "biogenetic isoprene (B109036) rule". This hypothesis proposed that terpenoids are derived from the head-to-tail condensation of isoprene units. Ruzicka further extended this concept with the "squalene hypothesis," which correctly predicted that the complex polycyclic structures of triterpenoids like sterols arise from the cyclization of the linear C30 hydrocarbon, squalene.
Eschenmoser, Ruzicka, and their colleagues later refined this, proposing that the stereochemistry of the final triterpenoid (B12794562) product is determined by the specific folded conformation (e.g., chair-chair-chair vs. chair-boat-chair) of the squalene precursor within the enzyme. This hypothesis correlating substrate folding with the stereochemical outcome of the cyclization has been a cornerstone in the study of terpene biosynthesis and has been largely validated by subsequent experimental and enzymatic studies.
Post-Cyclization Functionalization and Derivatization in Plant Systems
The formation of the initial oleanane skeleton, β-amyrin, is not the endpoint of biosynthesis. This core structure undergoes extensive post-cyclization modifications, leading to a vast diversity of oleanane-type triterpenoids found in plants. These modifications are primarily catalyzed by two major classes of enzymes: cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs).
P450s are responsible for introducing oxidative functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or keto (=O) groups, at various positions on the triterpenoid backbone. For example, the C-28 oxidation of β-amyrin by a P450 enzyme produces oleanolic acid. Hydroxylation can also occur at numerous other positions on the oleanane skeleton, including C-2, C-11, C-16, C-21, and C-22, with specific P450s exhibiting high regioselectivity and stereoselectivity for these reactions.
Following oxidation, UGTs can catalyze the attachment of sugar moieties to these functional groups, a process known as glycosylation, to form triterpenoid saponins (B1172615). The addition of these sugar chains significantly increases the structural diversity and alters the biological properties of the parent triterpenoid. The combinatorial action of various P450s and UGTs on the initial this compound scaffold generates the rich variety of oleanane derivatives observed in nature.
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis This table outlines the primary enzymes involved in the biosynthetic pathway leading to the oleanane skeleton.
| Enzyme Class | Specific Enzyme | Substrate | Product | Role |
|---|---|---|---|---|
| Mevalonate Pathway | HMG-CoA Reductase | HMG-CoA | Mevalonate | Rate-limiting step in isoprenoid precursor synthesis. |
| Squalene Synthase | Farnesyl Pyrophosphate (FPP) | Squalene | Condensation of two FPP molecules. | |
| Epoxidation | Squalene Epoxidase | Squalene | (3S)-2,3-Oxidosqualene | Activation of squalene for cyclization. |
| Cyclization | Oxidosqualene Cyclase (OSC) | (3S)-2,3-Oxidosqualene | β-Amyrin (Oleanane type) | Cyclization and rearrangement cascade. |
| Functionalization | Cytochrome P450 Monooxygenases | β-Amyrin | Oxidized Oleananes (e.g., Oleanolic Acid) | Introduction of functional groups (e.g., -OH, -COOH). |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| (3S)-2,3-Oxidosqualene |
| 2,3-Oxidosqualene |
| Acetoacetyl-CoA |
| Acetyl-CoA |
| α-Amyrin |
| β-Amyrin |
| Dimethylallyl pyrophosphate (DMAPP) |
| Farnesyl pyrophosphate (FPP) |
| Geranyl pyrophosphate (GPP) |
| HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) |
| Isopentenyl pyrophosphate (IPP) |
| Mevalonate |
| This compound |
| Oleanolic Acid |
| Squalene |
Hydroxylation Patterns and Role of Cytochrome P450 Enzymes
The hydroxylation of the this compound skeleton is a critical step in the diversification of its derivatives, and this process is predominantly mediated by cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups at various positions on the triterpenoid backbone, which can then be further oxidized to carbonyl or carboxyl groups. The specific regio- and stereospecificity of these P450 enzymes are responsible for the wide array of hydroxylated oleanane triterpenoids found in nature.
Several families of P450s have been identified and functionally characterized for their role in oleanane biosynthesis. The CYP716 family, in particular, is known for its contribution to triterpenoid structural diversification. For instance, members of the CYP716A subfamily have been shown to catalyze the three-step oxidation at the C-28 position of β-amyrin to produce oleanolic acid. Other P450s, such as those from the CYP93E family, have been identified as β-amyrin 24-hydroxylases.
The hydroxylation can occur at multiple carbon atoms of the oleanane skeleton. For example, CYP716E26 has been shown to exhibit C-6β hydroxylation activity on β-amyrin, leading to the formation of daturadiol (B1231706) (this compound-3β,6β-diol). In another instance, CYP716A141 was identified as a β-amyrin 16-oxidase, catalyzing C-16β hydroxylation to produce maniladiol. The introduction of these hydroxyl groups not only increases the polarity of the molecule but also provides sites for further modifications like glycosylation and acylation.
Table 1: Examples of Cytochrome P450 Enzymes in Oleanane Biosynthesis
| Enzyme Family | Specific Enzyme | Substrate | Product | Function | Reference |
|---|---|---|---|---|---|
| CYP716A | CYP716A12 | β-amyrin | Oleanolic acid | C-28 oxidation | |
| CYP716A | CYP716A252/A253 | β-amyrin | Oleanolic acid | C-28 oxidation | |
| CYP716A | IaAO2 | β-amyrin | Oleanolic acid | C-28 oxidation | |
| CYP716C | CYP716C67 | Oleanolic acid | Maslinic acid | C-2α hydroxylation | |
| CYP716E | CYP716E26 | β-amyrin | Daturadiol | C-6β hydroxylation | |
| CYP93E | CYP93E1 | β-amyrin | This compound-3β,24-diol | C-24 hydroxylation | |
| CYP88D | CYP88D6 | β-amyrin | 11-oxo-β-amyrin | C-11 oxidation |
Acylation and Glycosylation Pathways of Oleanane Triterpenoids
Following hydroxylation, the oleanane skeleton can undergo further modifications through acylation and glycosylation. These reactions contribute significantly to the structural diversity and biological activity of oleanane derivatives.
Acylation involves the addition of an acyl group, such as an acetyl or phenylacetyl group, to the hydroxyl moieties of the triterpenoid. This process can be achieved synthetically, for example, through reaction with acetic anhydride (B1165640) in pyridine. The introduction of acyl groups can alter the lipophilicity and, consequently, the biological properties of the parent compound. For instance, the C-3 hydroxyl group is a common site for acylation.
Glycosylation is the enzymatic process of attaching sugar moieties to the triterpenoid aglycone, resulting in the formation of saponins. This reaction is typically catalyzed by UDP-dependent glycosyltransferases (UGTs). The sugar chains can be linear or branched and can be attached at different positions, most commonly at the C-3 and C-28 positions of the oleanane skeleton. The nature and number of sugar units, as well as their linkage to the aglycone, are critical for the biological activity of the resulting saponin (B1150181). For example, some oleanane-type triterpenoids have been shown to interfere with N-linked glycosylation of proteins. The oxidation state of the aglycone can also influence the glycosylation pathway; for instance, C-23 oxidation has been suggested to be a key factor in the glycosylation of some oleanane-type saponins.
Comparative Biosynthesis of this compound and Urs-12-ene Skeletons
The biosynthesis of this compound and urs-12-ene skeletons represents a key bifurcation in the synthesis of pentacyclic triterpenoids. Both pathways originate from the same precursor, 2,3-oxidosqualene. The crucial difference lies in the initial cyclization step, which is catalyzed by two distinct types of amyrin synthases.
The formation of the this compound skeleton is catalyzed by β-amyrin synthase (βAS) , which cyclizes 2,3-oxidosqualene to β-amyrin. In contrast, the urs-12-ene skeleton is formed through the action of α-amyrin synthase (αAS) , which converts 2,3-oxidosqualene into α-amyrin. Interestingly, no enzyme has been found to exclusively synthesize α-amyrin; instead, mixed amyrin synthases (mix-AS) that produce both α- and β-amyrin have been identified.
The structural distinction between the oleanane and ursane skeletons lies in the position of a methyl group on the E-ring: at C-20 for oleananes and at C-19 for ursanes. This seemingly minor difference in the backbone structure leads to distinct classes of derivatives with different biological properties.
Following the initial cyclization, both α-amyrin and β-amyrin undergo similar downstream modifications, including oxidation by cytochrome P450 enzymes and subsequent glycosylation. Many CYP716 family P450 enzymes can act on both α-amyrin and β-amyrin, leading to the production of ursolic acid and oleanolic acid, respectively. For example, CYP716A44 and CYP716A46 exhibit C-28 oxidation activity against both α-amyrin and β-amyrin. Similarly, CYP716C67 can mediate 2α oxidation of both oleanane- and ursane-type scaffolds.
Table 2: Key Enzymes in the Divergent Biosynthesis of this compound and Urs-12-ene Skeletons
| Feature | This compound Pathway | Urs-12-ene Pathway | Reference |
|---|---|---|---|
| Precursor | 2,3-Oxidosqualene | 2,3-Oxidosqualene | |
| Key Enzyme | β-amyrin synthase (βAS) | α-amyrin synthase (αAS) or mixed amyrin synthase (mix-AS) | |
| Initial Product | β-amyrin | α-amyrin | |
| Skeletal Type | Oleanane | Ursane | |
| Example of a downstream P450 | CYP716A12 (on β-amyrin) | CYP716A12 (on α-amyrin) | |
| Example of a downstream product | Oleanolic acid | Ursolic acid |
Synthetic and Semi Synthetic Methodologies for Olean 12 Ene and Its Analogues
Strategies for Total Synthesis of Olean-12-ene Core Structures
The total synthesis of the this compound skeleton, such as in β-amyrin, is a formidable task due to its complex, stereochemically dense pentacyclic structure. Nevertheless, landmark achievements in this area have been pivotal in advancing the field of organic synthesis.
One of the earliest significant contributions was the first total synthesis of β-amyrin accomplished by the E.J. Corey group in 1993. This seminal work established a benchmark in natural product synthesis. Prior to this, early approaches, such as those by Gary Lee Olson in 1971, explored pathways toward the β-amyrin core, highlighting the complexities involved. Other synthetic strategies have also targeted the β-amyrin framework and related triterpenoids. More recently, an exceptionally short and direct enantioselective total synthesis of members of the β-amyrin family has been developed, showcasing modern advancements in synthetic efficiency.
Bioinspired or biomimetic synthesis represents another key strategy. This approach attempts to mimic the natural cyclization cascade of the linear precursor, (3S)-2,3-oxidosqualene, which plants use to construct the pentacyclic framework in a single enzymatic step. Synthetic chemists have sought to replicate this efficiency through polyene cascade cyclizations, often mediated by reagents like Cp2TiCl, to construct the core structure in a controlled, stepwise manner. These biomimetic strategies can be attractive for accessing complex natural products by utilizing cascade reactions to address challenging structural features.
Recently, the first total synthesis of highly complex, D/E-ring simultaneously functionalized oleanane-type saponins (B1172615), dumortierinoside A and concinnoside D, was achieved. This work utilized advanced glycosylation protocols and oxidation methods to construct these intricate molecules from accessible starting materials, demonstrating the expanding capability of modern synthetic chemistry to tackle even the most challenging oleanane (B1240867) derivatives.
Semi-Synthesis from Naturally Occurring Oleanane Triterpenoids (e.g., Oleanolic Acid)
Given the low natural abundance of many oleanane derivatives and the complexity of total synthesis, semi-synthesis starting from readily available pentacyclic triterpenoids is the most common and practical approach. Oleanolic acid (OA), which is widely distributed in the plant kingdom, is the most frequently used precursor for generating a vast library of this compound analogues. Its structure features key functional groups—a hydroxyl group at C-3, a carboxylic acid at C-28, and a double bond at C-12—that serve as handles for chemical manipulation.
Structural modification of the oleanolic acid skeleton is a primary strategy for creating diverse analogues. These modifications can target various parts of the molecule, including the A, C, D, and E rings, to alter its properties.
A common modification involves the isomerization of the C12-C13 double bond. For instance, oleanolic acid esters can be isomerized to δ-oleanolic acid esters (with a Δ13(18) double bond) using proton-exchanged montmorillonite (B579905) clay as a catalyst under mild conditions. This method was successfully applied to the synthesis of the biologically active compound Δ13(18)-CDDO-Me.
Modifications on the A and C rings are also straightforward due to the presence of native functional groups. For example, the C-3 hydroxyl and C-28 carboxyl groups are frequent targets for modification. Additionally, bioinspired syntheses have been used to create rearranged abeo-11(12→13)-oleanane frameworks from oleanolic acid via reductive aldol (B89426) reactions. More complex strategies involve multi-site modifications, which require a coordinated application of various tactics like functional group transformations and C-H functionalization to achieve the desired complex structures.
Introducing new functional groups onto the this compound scaffold is crucial for tuning the molecule's physicochemical properties and biological activity. A wide variety of derivatives have been synthesized from oleanolic acid, including esters, amides, and oximes.
The C-3 hydroxyl and C-28 carboxyl groups are the most common sites for derivatization. For example, the C-28 carboxyl group has been converted into amides, hydrazides, and various ester forms. The C-3 hydroxyl group can be oxidized to a ketone, which can then be converted to an oxime. Further derivatization of these oximes can lead to oxime-ester derivatives. Researchers have also synthesized more complex derivatives by fusing pyrazole (B372694) rings to the A-ring of oleanolic acid. These diverse derivatization techniques have led to the creation of compounds such as CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) and its own family of derivatives like CDDO-Me (methyl ester) and CDDO-Im (imidazole), which show significantly enhanced potency compared to the parent oleanolic acid.
The synthesis of ester and glycoside analogues of this compound triterpenoids is a major focus of research, primarily aimed at improving solubility and bioavailability.
Ester Analogues: Numerous ester derivatives of oleanolic acid have been synthesized. These are typically prepared by reacting the C-28 carboxylic acid or the C-3 hydroxyl group. For example, novel oleanolic acid-cinnamic acid ester derivatives have been created using a molecular hybridization approach. Fatty acid esters have also been synthesized from the C-3 hydroxyl group. The reaction conditions for esterification vary, but standard procedures often involve activating the carboxylic acid (e.g., with oxalyl chloride) or using coupling agents.
Glycoside Analogues (Saponins): Glycosylation is a key strategy for modifying oleanolic acid, as many naturally occurring oleanane triterpenoids are saponins (glycosides). Synthetic efforts aim to attach various sugar moieties to the oleanane skeleton, typically at the C-3 or C-28 positions, to create monodesmosidic (one sugar chain) or bisdesmosidic (two sugar chains) saponins.
Several methods are employed for glycosylation:
Chemical Glycosylation: This involves coupling a protected sugar donor, such as a glycosyl trichloroacetimidate (B1259523) or a glycosyl bromide, to the triterpenoid (B12794562) aglycone. Promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or silver triflate (AgOTf) are often used to facilitate the reaction.
Neoglycosylation: This method has been used to synthesize a series of C-3 and C-28 MeON-neoglycosides of oleanolic acid, providing a rapid strategy for creating diverse glycosylated compounds.
Enzymatic/Bioconversion: Biotransformation can be used to produce glycosides. For example, 28-O-glucoside of oleanolic acid has been synthesized via biotransformation.
These synthetic glycosides often exhibit improved biological properties compared to the parent aglycone.
Table 1: Examples of Semi-Synthetic this compound Derivatives from Oleanolic Acid
| Derivative Type | Modification Site(s) | Synthetic Strategy | Example Compound | Key Reagents/Methods | Reference(s) |
| Isomer | C12=C13 -> C13=C18 | Isomerization | Δ13(18)-CDDO-Me | Proton-exchanged montmorillonite (H-mont) | , |
| Ester | C-28 | Esterification | Oleanolic acid-cinnamic acid ester | Molecular hybridization | |
| Amide | C-28 | Amidation | Oleanolic acid amides | Standard amide coupling | |
| Oxime Ester | C-3 | Oxidation, Oximation, Esterification | Oleanolic acid oxime ester derivatives | Jones reagent, hydroxylamine, acylation | |
| Glycoside | C-3 and/or C-28 | Chemical Glycosylation | 3-O-glycosyl oleanolic acid | Glycosyl trichloroacetimidate, TMSOTf | |
| Glycoside | C-28 | Biotransformation | 28-O-glucoside oleanolic acid | Microbial or enzymatic conversion | |
| Fused Heterocycle | A-Ring (C-2, C-3) | Annulation | Pyrazole-fused oleanolic acid | Condensation reactions |
Derivatization Techniques for Functional Group Introduction
Chemoenzymatic Approaches in this compound Synthesis
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. This approach is increasingly being used for the modification of this compound structures, offering a greener and more precise alternative to purely chemical methods.
Enzymes, either isolated or within microorganisms, can perform highly specific reactions on the complex triterpenoid scaffold, often without the need for cumbersome protection and deprotection steps required in traditional synthesis. For example, cytochrome P450 monooxygenases are used in nature to hydroxylate specific positions on the triterpenoid skeleton. Synthetic chemists have mimicked this by developing relay C-H oxidation logic, using the C-23 hydroxyl group as a handle to direct oxidation to the previously inaccessible C-6 position, enabling the synthesis of highly oxidized natural products.
A systematic comparison of different β-amyrin synthase and CYP716A enzymes in yeast has been conducted to optimize the production of oleanolic acid and its derivatives. This synthetic biology approach allows for the reconstitution of entire biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae, providing a scalable and sustainable source for these valuable compounds. For instance, the entire biosynthetic pathway for the tunicosaponin aglycones, gypsogenin (B1672572) and quillaic acid, has been reconstituted in yeast.
Chemoenzymatic strategies have also been employed to synthesize specific conjugates. For example, four pentacyclic triterpene–sialylglycopeptide (B573236) conjugates, including one from oleanolic acid, were assembled using a combination of chemical synthesis and enzymatic steps. Similarly, chemoenzymatic routes have been developed for the synthesis of various glycosides, leveraging the high stereoselectivity and regioselectivity of enzymatic catalysis to produce the desired products efficiently.
Table 2: Chemoenzymatic Strategies for this compound Analogues
| Approach | Enzyme/System | Target Reaction | Application/Outcome | Reference(s) |
| Synthetic Biology | Saccharomyces cerevisiae expressing β-amyrin synthase & CYP716A | De novo biosynthesis | Production of oleanolic acid and derivatives | |
| Biomimetic Oxidation | Relay C-H oxidation logic | Site-selective hydroxylation (e.g., at C-6) | Synthesis of highly oxidized natural products like uncargenin C | , |
| Bioconversion | Microorganisms or isolated enzymes | Hydroxylation, Glycosylation | Generation of novel derivatives with enhanced biological properties | , |
| Chemoenzymatic Conjugation | Various enzymes | Glycosylation | Synthesis of complex sialylglycopeptide conjugates | |
| Pathway Reconstruction | Yeast expressing CYP716A262 and CYP72A567 | Full pathway synthesis | Production of gypsogenin and quillaic acid |
Advanced Spectroscopic and Chromatographic Characterization of Olean 12 Ene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of olean-12-ene compounds. Through a suite of one-dimensional and two-dimensional experiments, a complete picture of the molecule's atomic arrangement can be constructed.
One-Dimensional (1H, 13C) NMR Analysis
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the foundational information for structural analysis.
The ¹H NMR spectrum of an this compound derivative typically displays characteristic signals that are indicative of the core skeleton. For instance, the olefinic proton at C-12 usually appears as a triplet around δ 5.19-5.51 ppm. The spectra also feature a series of singlet signals corresponding to the angular methyl groups of the triterpenoid (B12794562) structure. For example, in 12-oleanene-3,11-dione, these methyl proton signals are observed at δ 1.07 (H-23), 1.10 (H-24), 1.27 (H-25), 1.18 (H-26), 1.37 (H-27), 0.85 (H-28), 0.91 (H-29), and 0.89 (H-30).
The ¹³C NMR spectrum is equally informative, revealing the chemical environment of each carbon atom. Key resonances for the this compound skeleton include the olefinic carbons C-12 and C-13, which typically appear around δ 121-124 ppm and δ 143-146 ppm, respectively. The presence of functional groups significantly influences the chemical shifts. For example, a ketone at C-3 shifts the carbon signal to approximately δ 209.5 ppm, while a hydroxyl group at the same position results in a signal around δ 79 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Skeleton
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| 3 | ~79.0 (with -OH) | ~3.20 (dd) |
| 12 | ~122.0 | ~5.25 (t) |
| 13 | ~144.0 | - |
| 18 | ~41.5 | ~2.83 (dd) |
| 23 | ~28.1 | ~0.95 (s) |
| 24 | ~15.6 | ~0.75 (s) |
| 25 | ~15.5 | ~0.87 (s) |
| 26 | ~17.2 | ~0.92 (s) |
| 27 | ~26.0 | ~1.13 (s) |
| 28 | ~28.3 | ~0.85 (s) |
| 29 | ~33.3 | ~0.90 (s) |
| 30 | ~23.6 | ~0.88 (s) |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR Techniques for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. For example, the connectivity between adjacent protons in the cyclohexane (B81311) rings of the this compound framework can be established.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range correlations (typically over two to three bonds) between protons and carbons. It is particularly powerful for connecting different spin systems and for assigning quaternary carbons, which are not observed in HMQC/HSQC spectra. For example, the correlation between the olefinic H-12 proton and the quaternary C-14 carbon helps to confirm the position of the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. For instance, NOESY correlations can confirm the β-orientation of methyl groups at positions 24, 25, and 26, and the α-orientation of protons at C-3 and C-5.
Through the combined interpretation of these 2D NMR spectra, the complete connectivity and relative stereochemistry of complex this compound derivatives can be elucidated.
Quantitative ¹³C-NMR Spectroscopy for Compositional Analysis
Quantitative ¹³C-NMR (qNMR) is a powerful technique for determining the purity and composition of this compound compounds without the need for identical reference standards. By acquiring the ¹³C NMR spectrum under specific conditions that ensure full relaxation of all carbon nuclei (e.g., using a long pre-pulse delay), the integrated signal intensity of each carbon is directly proportional to the number of nuclei it represents. This allows for the precise determination of the number of carbon atoms of each type (methyl, methylene (B1212753), methine, quaternary) in the molecule. This method was successfully used to establish the molecular formula of 3β-(stearyloxy)this compound as C₄₈H₈₄O₂ by integrating the resonances and confirming the presence of 48 carbon atoms.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and structural features of this compound compounds through fragmentation analysis.
Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that generates a molecular ion (M⁺·) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound derivatives, a characteristic fragmentation pathway is the retro-Diels-Alder (RDA) reaction of the C-ring containing the double bond. This cleavage typically results in a prominent fragment ion corresponding to the A and B rings, and another fragment representing the D and E rings. For example, in the mass spectrum of olean-12-en-3,11-dione, a significant fragment at m/z 273 is observed, which is characteristic of this RDA fragmentation. The molecular ion peak, if present, confirms the molecular weight of the compound. However, due to the high energy of EI, the molecular ion can sometimes be weak or absent.
Table 2: Common Fragment Ions in EI-MS of this compound Derivatives
| m/z | Proposed Origin |
|---|---|
| M⁺· | Molecular Ion |
| [M-CH₃]⁺ | Loss of a methyl group |
| [M-H₂O]⁺ | Loss of water (from hydroxylated derivatives) |
| ~218 | RDA fragment (rings D, E) |
| ~203 | Further fragmentation of RDA product |
Note: The exact m/z values and relative intensities depend on the specific substituents on the this compound skeleton.
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry and Tandem MS (MS/MS)
Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique compared to EI, making it particularly useful for determining the molecular weight of this compound compounds. APCI typically produces protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode, with less fragmentation than EI. This provides clear molecular weight information. The degree of in-source fragmentation can be controlled by adjusting instrumental parameters like the cone voltage.
Tandem mass spectrometry (MS/MS), often coupled with APCI, provides further structural information by selecting a precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting MS/MS spectrum reveals specific fragmentation pathways that can help to characterize the structure of the parent molecule. While the fragmentation of even-electron ions produced by APCI differs from the odd-electron ions from EI, it provides complementary data for structural confirmation. For instance, the analysis of ranitidine (B14927) impurities has been successfully performed using UHPLC-APCI-MS/MS in a multiple reaction monitoring (MRM) mode, demonstrating the power of this technique for quantification and qualitative confirmation.
Electrospray Ionization (ESI) Mass Spectrometry for Saponin (B1150181) Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the analysis of this compound saponins (B1172615), which are often found as complex mixtures in plant extracts. This soft ionization method is particularly well-suited for analyzing large, thermally labile molecules like saponins, as it minimizes fragmentation and primarily produces molecular ions or pseudomolecular ions (e.g., [M-H]⁻ or [M+Na]⁺).
In the analysis of saponins from Zornia brasiliensis, HPLC coupled with ESI-MS/MS in negative ion mode was utilized to tentatively identify 35 oleanane-type triterpene saponins. The fragmentation patterns observed in the MS/MS spectra provided crucial information for structural characterization, including the identification of the aglycone and the sequence of sugar units in the glycosidic chains. For instance, the fragmentation of soyasaponins, which are derivatives of olean-12-en-3β, 22β, 24-triol (sapogenol B) and olean-12-en-3β, 24-diol-22-one (sapogenol E), yields characteristic fragment ions that aid in their identification.
A study on Fagonia indica employed a two-stage mass spectrometry approach using UHPLC-QTOF-MS. In the first stage, high-resolution mass spectrometry was used to identify triterpenoid glycosides. The second stage involved MS/MS experiments to obtain fragmentation data, which was instrumental in elucidating the structures of the saponins. For example, the fragmentation of a saponin with a molecular formula of C₃₆H₅₇O₁₃S showed a loss of a glucose moiety (162 Da) and a sulfate (B86663) group ([HSO₄]⁻), confirming its structure.
Similarly, the analysis of saponins from Xeromphis nilotica by high-resolution ESI-MS (HR-ESI-MS) allowed for the determination of the molecular formula of the compounds. The combination of HR-ESI-MS data with 1D and 2D NMR spectroscopy enabled the complete structural elucidation of new triterpenoid saponins.
The analysis of oleanolic acid and its derivative, olean-12-eno[2,3-c] Current time information in Cattaraugus County, US.oxadiazol-28-oic acid (OEOA), was performed using an HPLC system coupled to a triple quadrupole mass spectrometer with an ESI probe in negative ionization mode. This setup allowed for the sensitive detection and quantification of these compounds.
| Compound | Source Organism | Ionization Mode | Observed Ion [m/z] | Molecular Formula | Reference |
|---|---|---|---|---|---|
| 3-O-β-D-glucopyranosyl (1→3)-Olean-12-ene-19, 23-diol | Xeromphis nilotica | Positive | 965.4366 [M+Na]⁺ | C₄₈H₇₈O₁₉ | |
| Hex-HexA-Olean-12-ene-3β,24-diol derivative | Zornia brasiliensis | Negative | Fragment ions at m/z 441 and 439 | Not specified | |
| β-D-Glucopyranosyl 3β-O-sulfo-23,30-dihydroxy-olean-12-en-28-oate | Fagonia indica | Negative | 729.3496 [M-H]⁻ | C₃₆H₅₇O₁₃S | |
| Acasentrioid B | Acanthopanax senticosus | Positive | 737.4490 [M+H]⁺ | C₄₀H₆₄O₁₂ |
Retro-Diels-Alder Fragmentation as a Diagnostic Tool for Δ12 Double Bond
The presence of a double bond at the C-12 position in the oleanane (B1240867) skeleton is a characteristic feature of many this compound compounds. Mass spectrometry, particularly with electron impact (EI) ionization, can induce a specific fragmentation pattern known as the retro-Diels-Alder (RDA) reaction, which serves as a diagnostic tool for confirming the location of this double bond.
The RDA fragmentation of the C-ring in Δ12-oleanene derivatives results in the formation of characteristic fragment ions. This cleavage typically involves the breaking of the C(8)-C(14) and C(9)-C(11) bonds. The resulting fragment containing the D and E rings is particularly diagnostic. For example, in the analysis of 3β-(stearyloxy)this compound, a prominent peak at m/z 218 in the mass spectrum was attributed to the RDA fragmentation, confirming the this compound structure.
The relative abundances of the fragments produced by the RDA reaction can also help differentiate between isomeric structures, such as oleanenes and ursenes. In the analysis of silylated triterpenoids, the RDA cleavage of the C-ring was used to distinguish between This compound-3,28-diol (B13401958) (erythrodiol) and urs-12-ene-3,28-diol (uvaol).
In ESI-MS, while not as common as in EI-MS, RDA-type fragmentation can still be observed and utilized for structural elucidation. For instance, in the analysis of new triterpenes from Gymnema sylvestre, the ESI-MS spectra of several this compound derivatives exhibited RDA fragmentation ions, which supported their structural assignments. Similarly, a study on triterpenoid glycosides in Fagonia indica reported the observation of an RDA fragmentation peak in the MS/MS spectrum of one of the compounds, aiding in its identification.
| Compound | Ionization Method | Diagnostic RDA Fragment Ion (m/z) | Significance | Reference |
|---|---|---|---|---|
| 3β-(stearyloxy)this compound | EI-MS | 218 | Confirms Δ12-β-amyrin type structure | |
| This compound derivative (Compound 9) | ESI-MS | 249.1 (D/E ring fragment) | Evidence for this compound skeleton | |
| This compound derivative (Compound 10) | ESI-MS | 267.2 | Characteristic for an this compound derivative | |
| This compound derivative (Compound 11) | ESI-MS | 283.1 | Evidence for an this compound derivative | |
| 3-O-[β-D-glucopyranosyl (1→2)-α-L-arabinopyranosyl]-hederagenin, 28-O-β-D-glucopyranosyl ester | ESI-QqTOF-MS/MS | 517 | Corresponds to cleavage of rings B and C through RDA |
Chromatographic Separation Techniques for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are indispensable techniques for the analysis and purification of this compound compounds from complex mixtures. These methods offer high resolution, sensitivity, and reproducibility.
HPLC has been widely used for the quantitative analysis of this compound derivatives. For instance, an HPLC method was developed for the analysis of oleanene-glucuronides in various edible beans. The method utilized a C18 column with a gradient elution system and UV detection at 205 nm, allowing for the separation and identification of different soyasaponins and other related compounds. Similarly, an isocratic RP-HPLC method was validated for the concurrent estimation of gymnemagenin (B129900) (3β, 16β, 21β, 22α, 23, 28-hexahydroxy-olean-12-ene) in herbal extracts. The purity of synthesized olean-12-en-28-ol, 3β-pentacosanoate was confirmed to be 98.3% by HPLC analysis.
UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. A UPLC-QTOF-MS method was employed for the comprehensive chemical profiling of Akebia Fructus, leading to the identification of 85 triterpenoid saponins, many of which were this compound derivatives. This highlights the power of coupling UPLC with high-resolution mass spectrometry for the detailed characterization of complex natural product extracts. In another study, a UPLC-ESI-MS analysis of Acacia modesta led to the tentative identification of eighteen compounds. Furthermore, the isolation of an olean-12-en-28-butanol derivative from Viscum continuum involved the use of UPLC-MS for its characterization.
| Technique | Compound(s) Analyzed | Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| HPLC | Oleanene-glucuronides | Nova-Pak C18 | Gradient of water/TFA and acetonitrile/water/TFA | UV at 205 nm | |
| HPLC | Oleanolic acid and OEOA | Agilent Zorbax C18 | Gradient of 0.1% formic acid in water and acetonitrile | ESI-MS/MS | |
| UPLC-QTOF-MS | Triterpenoid saponins | Not specified | Not specified | QTOF-MS | |
| UPLC-MS | Olean-12-en-28-butanol derivative | Not specified | Not specified | MS |
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Hydrocarbon Mixtures
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a standard technique for the analysis of volatile and semi-volatile compounds, including some this compound derivatives. For GC analysis, non-volatile compounds like triterpenoid acids often require derivatization to increase their volatility.
GC-MS has been used to identify this compound compounds in various plant extracts. For example, GC-MS analysis of a methanolic extract of Cassia angustifolia leaves identified this compound-3,15,16,21,22,28-hexol. In another study, olean-12-en-3-one (B196042) was identified as the major component in the DCM extract of Melanthera scandens leaves by GC-MS. Similarly, olean-12-en-3-ol, acetate, (3β)- was identified in the flower extract of Vinca major using GC-MS.
For highly complex mixtures, such as crude oil or source rock extracts, conventional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by employing two columns with different stationary phases. GC×GC coupled with a time-of-flight mass spectrometer (GC×GC-TOFMS) is a powerful tool for the detailed analysis of such complex samples. This technique has been successfully applied to separate co-eluting isomers of oleanane and lupane (B1675458), which was not possible with single-column GC. The ability to resolve these isomers is crucial for accurate biomarker analysis in geological samples.
| Technique | Compound Identified | Matrix | Key Finding | Reference |
|---|---|---|---|---|
| GC-MS | This compound-3,15,16,21,22,28-hexol | Cassia angustifolia leaf extract | Identification of a polyhydroxylated this compound derivative. | |
| GC-MS | Olean-12-en-3-one | Melanthera scandens leaf extract | Major component identified in the extract. | |
| GC-MS | Olean-12-en-3-ol, acetate, (3β)- | Vinca major flower extract | Identification of the acetylated derivative of β-amyrin. | |
| GC×GC-TOFMS | 18α(H)- and 18β(H)-oleanane isomers | Crude oil and rock extracts | Baseline separation of co-eluting isomers, enabling accurate quantification. |
Planar Chromatography (TLC and HPTLC) for Fraction Assessment and Bioactivity-Based Detection
Planar chromatography, including Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the analysis of this compound compounds. These techniques are often used for the initial assessment of fractions during isolation processes, for monitoring reaction progress, and for quantitative analysis.
TLC is a simple, rapid, and inexpensive method for separating components in a mixture. It was used to monitor the elution of fractions during the isolation of this compound derivatives from Melanthera scandens. In another instance, TLC analysis was used to confirm the purity of isolated 3-olean-12-enyl palmitate.
HPTLC offers higher resolution and sensitivity compared to conventional TLC. A validated HPTLC method was developed for the quantitative estimation of oleanolic acid in the fruit extract of Randia dumetorum. The method used a mobile phase of toluene:ethyl acetate:glacial acetic acid (7:3:0.1 v/v/v) and densitometric scanning at 540 nm after derivatization. Similarly, an HPTLC method was developed for the analysis of arjunolic acid (2,3,23-trihydroxy-olean-12-en-28-oic acid) in a herbal formulation, demonstrating the utility of HPTLC for quality control.
A significant advantage of planar chromatography is the ability to couple it with bioactivity-based detection. This approach, known as effect-directed analysis, allows for the identification of bioactive compounds directly on the chromatogram. For example, HPTLC coupled with a Vibrio fischeri bioluminescence assay can be used to screen for toxic compounds in a mixture. This technique has been applied to screen for bioactive natural products in marine sponges and could be adapted for the discovery of bioactive this compound compounds in plant extracts.
| Technique | Analyte(s) | Mobile Phase | Detection/Derivatization | Application | Reference |
|---|---|---|---|---|---|
| TLC | This compound derivatives | Not specified | UV light, iodine vapor | Monitoring column chromatography fractions | |
| HPTLC | Oleanolic acid | Toluene:Ethyl acetate:Glacial acetic acid (7:3:0.1 v/v/v) | 10% sulphuric acid, heating, scanning at 540 nm | Quantitative estimation | |
| HPTLC | Arjunolic acid | Not specified | Not specified | Stability-indicating analysis in a herbal formulation | |
| HPTLC | Oleanolic, ursolic, and maslinic acids | n-hexane-ethyl acetate-acetic acid (60:36:4, v/v/v) | Anisaldehyde/sulfuric acid reagent | Fingerprint analysis of plant extracts |
Flash Chromatography for Preparative Isolation of Natural Products
Flash chromatography is a rapid form of preparative column chromatography that is widely used for the isolation of natural products, including this compound compounds, from crude extracts. It utilizes a positive pressure to force the solvent through the column, resulting in faster separations compared to traditional gravity-fed column chromatography.
The purification of synthesized this compound derivatives, such as olean-12-en-28-ol, 3β-pentacosanoate, is often achieved using chromatographic methods, including flash chromatography. In a study focused on the isolation of pentacyclic triterpenoid acids from olive tree leaves, flash chromatography proved to be a highly efficient method. Using a gradient elution of n-hexane and ethyl acetate, pure oleanolic acid was successfully isolated from a crude extract. The study reported a significantly higher yield of oleanolic acid (10.9 mg/g of plant material) compared to other extraction and isolation methods, and the purification was achieved within an hour.
The selection of the appropriate solvent system for flash chromatography is crucial for achieving good separation and is often guided by preliminary analysis using thin-layer chromatography (TLC). The fractions collected from the flash column are typically analyzed by TLC or HPLC to assess their purity and to combine fractions containing the target compound.
| Compound Isolated | Source Material | Mobile Phase System | Key Outcome | Reference |
|---|---|---|---|---|
| Oleanolic acid | Olive tree leaves | Gradient of n-hexane and ethyl acetate | High-yield (10.9 mg/g) and rapid isolation of pure oleanolic acid. | |
| Olean-12-en-28-ol, 3β-pentacosanoate | Synthesized material | Not specified | Purification of the synthesized compound. |
Computational Chemistry and Molecular Modeling of Olean 12 Ene
Quantum Chemical Methods for Electronic Structure and Conformation
Quantum chemical methods are employed to investigate the electronic properties and stable conformations of molecules by solving the Schrödinger equation. These calculations provide detailed information about orbital energies, electron distribution, and molecular geometry.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is based on the principle that the total energy of a system can be determined from its electron density. DFT is often favored for its balance of accuracy and computational efficiency, making it suitable for relatively large molecules like triterpenoids.
Applications of DFT for a molecule like Olean-12-ene would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state conformation).
Electronic Property Calculation: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of molecular reactivity and stability.
Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.
Reaction Mechanism Studies: Investigating the energy changes that occur during a chemical reaction, helping to understand the reactivity of the oleanane (B1240867) scaffold.
While specific DFT studies focusing solely on the electronic structure of the parent this compound are not extensively detailed in the reviewed literature, the methodology is widely applied to its derivatives to understand their structure-activity relationships. The accuracy of DFT calculations is highly dependent on the choice of the functional, which approximates the exchange-correlation energy.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.
Key ab initio approaches include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which provides a good starting point for more advanced calculations.
Møller-Plesset (MP) Perturbation Theory (e.g., MP2): These methods add corrections for electron correlation to the HF theory, providing more accurate energy and property predictions.
Coupled Cluster (CC) Theory: This is considered one of the most accurate ab initio methods and is often used as a benchmark for other computational techniques.
For this compound, ab initio calculations could be used to precisely determine its molecular properties, such as polarizability, dipole moment, and the energies of different conformational isomers. Due to the high computational cost, these methods are more frequently applied to smaller fragments of a large molecule or used to benchmark the results obtained from more efficient methods like DFT.
Density Functional Theory (DFT) Applications
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions between the molecule and its environment (typically water), MD provides insights into the conformational stability, flexibility, and dynamic behavior of compounds like this compound and its derivatives when interacting with biological targets.
Root-Mean-Square Deviation (RMSD) measures the average distance between the atoms of a superimposed molecule and a reference structure over the course of a simulation. A low and stable RMSD value indicates that the system has reached equilibrium and its structural integrity is maintained, while high fluctuations suggest significant conformational changes.
Root-Mean-Square Fluctuation (RMSF) analyzes the fluctuation of individual amino acid residues (in a protein target) or specific atoms/regions of a ligand around their average positions. High RMSF values indicate greater flexibility in those specific regions.
In a 150 ns MD simulation study of an this compound derivative, olean-12-en-3-beta-ol, complexed with the oncoprotein MDM2, the following was observed:
The average RMSD value for the complex was 0.111 nm, suggesting relative stability throughout the simulation. However, a notable fluctuation in the RMSD was recorded between 70–80 ns of the simulation.
Another 100 ns MD simulation of a different derivative, 3β,6β,23-trihydroxyolean-12-en-28-oic acid, with its target (PDB: 4WCU), showed the protein-ligand complex appeared highly equilibrated and stable after 30 ns.
| Compound | Target Protein | Avg. RMSD (nm) | Avg. RMSF (nm) | Simulation Time (ns) | Source |
|---|---|---|---|---|---|
| Olean-12-en-3-beta-ol | MDM2 | 0.111 | 0.078 | 150 | |
| 3β,6β,23-trihydroxyolean-12-en-28-oic acid | 4WCU | Stable after 30ns | Not Reported | 100 |
Radius of Gyration (RG) is a measure of the compactness of a molecule or protein-ligand complex. A stable RG value over time suggests that the complex maintains its compact structure, while an increase could indicate an unfolding or expansion of the structure.
Solvent Accessible Surface Area (SASA) calculates the surface area of a molecule that is accessible to a solvent. Changes in SASA can reveal how the binding of a ligand affects the exposure of the protein's surface to the solvent, which can be important for protein function and interactions.
For the olean-12-en-3-beta-ol-MDM2 complex:
Analysis of SASA helps in understanding the changes in the protein's surface exposure upon ligand binding, which is crucial for evaluating the stability of the complex.
Analysis of Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF)
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction. The strength of the interaction is often quantified by a docking score or binding energy, with more negative values indicating a stronger affinity.
This compound derivatives have been the subject of numerous molecular docking studies to predict their inhibitory potential against various disease targets.
In a study targeting the MDM2 oncoprotein, a key regulator in breast cancer, olean-12-en-3-beta-ol demonstrated a strong binding affinity. Ensemble docking, which uses multiple conformations of the receptor, resulted in an average docking score of –8.13 kcal/mol.
The analysis of the docked pose revealed that olean-12-en-3-beta-ol established fifteen hydrophobic interactions with the MDM2 protein. Key interacting residues included Leu-54, Ile-61, Tyr-67, Phe-91, Val-93, His-96, and Tyr-100, indicating a stable and specific binding within the protein's active site.
Another study docked oleanane-type triterpenes against the protein target with PDB ID 4WCU to explore their anti-inflammatory potential. The results showed that the compounds interacted well with the enzyme's crystal structure, and the most promising candidate from the docking study was further validated with MD simulations, which confirmed its stability in the active site.
| Compound | Target Protein (PDB ID) | Binding Energy / Docking Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Olean-12-en-3-beta-ol | MDM2 | -8.13 (Average) | LEU-54, ILE-61, TYR-67, PHE-91, VAL-93, HIS-96, TYR-100 | |
| 3β,6β,23-trihydroxyolean-12-en-28-oic acid | 4WCU | -7.21 (for a related compound in the study) | ASP-201, GLU-230, HIS-160 |
Ensemble Docking Strategies for Receptor Flexibility
In computational drug discovery, understanding the dynamic nature of protein-ligand interactions is crucial for accurate predictions. Traditional molecular docking often treats the protein receptor as a single, rigid structure, which may not accurately represent the physiological environment where proteins are flexible. Ensemble docking is an advanced computational strategy that addresses this limitation by utilizing multiple conformations of a target receptor. This approach provides a more realistic model of the protein's native state, which exists as a conformational equilibrium.
The ensemble of protein structures can be generated from various sources, such as different crystal structures of the same target or snapshots taken from molecular dynamics (MD) simulations. By docking a ligand against this collection of receptor models, ensemble docking can account for induced-fit effects, where the binding site adapts its shape to accommodate the ligand. This methodology has been shown to improve the accuracy of binding pose prediction and enhance virtual screening enrichments.
A practical application of this strategy was demonstrated in a study identifying natural terpenoid inhibitors for the oncoprotein MDM2, a key negative regulator of the p53 tumor suppressor. In this research, a two-stage docking process was employed. Initially, rigid protein-flexible ligand docking was used to screen a library of natural terpenoids. This was followed by ensemble docking, where ligands were docked against multiple MDM2 conformations derived from molecular dynamics simulations. Among the compounds identified, the this compound derivative, olean-12-en-3-beta-ol, showed strong binding affinity towards the principal conformations of the MDM2 protein, highlighting the effectiveness of ensemble docking in identifying promising bioactive compounds.
Prediction of Binding Affinities and Molecular Interaction Modes
A primary goal of molecular docking is to predict not only the binding orientation of a ligand within a receptor's active site but also the strength of the interaction, known as binding affinity. This affinity is typically expressed as a scoring function, often in units of kcal/mol, where a lower binding energy value indicates a more stable and favorable interaction. Computational methods, ranging from classical scoring functions to more rigorous free energy calculations like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), are used to estimate these affinities.
In the computational study targeting the MDM2 oncoprotein, several terpenoid compounds, including the this compound derivative olean-12-en-3-beta-ol, were identified as having strong binding affinities. The ensemble docking approach revealed that olean-12-en-3-beta-ol had a strong average docking score across three representative conformational clusters of MDM2. This suggests a robust interaction with the protein's flexible binding pocket. Further analysis through 150 ns molecular dynamics simulations confirmed the stability of the protein-ligand complexes. The study highlighted that olean-12-en-3-beta-ol, along with two other terpenoids, exhibited the strongest binding affinities towards the main conformations of MDM2.
The stability of these complexes was further assessed by calculating the root-mean-square deviation (RMSD). The complex of MDM2 with olean-12-en-3-beta-ol showed an average RMSD value of 0.111 nm, which was lower than that of the unbound (apo) protein, indicating that ligand binding conferred stability to the complex. Molecular interaction analysis also revealed that olean-12-en-3-beta-ol could form up to three hydrogen bonds with the protein, a key factor in stabilizing the ligand within the binding site.
| Compound | Average Ensemble Docking Score (kcal/mol) | Binding Free Energy (MM-PBSA) (kJ/mol) | Average RMSD (nm) |
|---|---|---|---|
| Olean-12-en-3-beta-ol | -8.13 | -126.341 | 0.111 |
| 27-deoxyactein | -7.93 | -154.514 | 0.107 |
| Cabralealactone | -7.93 | -133.619 | 0.108 |
| Nutlin-3a (Reference) | N/A | -133.531 | 0.100 |
Structure-Activity Relationship (SAR) and Pharmacophore Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how a molecule's chemical structure influences its biological activity. By systematically modifying parts of a molecule and assessing the resulting changes in potency or efficacy, researchers can identify key structural features—the pharmacophore—responsible for the desired biological effect. Computational approaches significantly accelerate this process by building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that relate structural properties to activity.
For complex natural products like this compound derivatives, computational SAR studies are invaluable. For instance, research on oleanolic acid, a derivative of this compound, has explored how modifications to its structure impact its anti-influenza activity. Such studies help in designing new derivatives with enhanced potency.
Pharmacophore modeling is a key computational technique used in SAR. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific biological target. One study demonstrated the use of pharmacophore-based virtual screening to identify novel inhibitors against a mutant p53 protein involved in colorectal cancer, with derivatives of (3β)-Olean-12-en-3-ol being among the screened compounds. Similarly, pharmacophore models have been developed for inhibitors of other targets based on the oleanane scaffold of 18β-glycyrrhetinic acid, guiding the synthesis of new, more active compounds. These models serve as 3D queries to search chemical databases for new molecules with the potential for similar biological activity, guiding lead optimization and the discovery of novel therapeutic agents.
Theoretical Studies of Chiroptical Properties (ECD, ORD, VCD) for Absolute Configuration Determination
The determination of a chiral molecule's absolute configuration (AC) is a critical step in natural product chemistry, as different enantiomers can have vastly different biological activities. Chiroptical spectroscopies, which measure the differential interaction of a molecule with left and right circularly polarized light, are powerful, non-empirical methods for this purpose. The main techniques include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD).
The modern approach to AC determination combines experimental measurements with quantum chemical calculations. The general procedure involves several steps:
Conformational Analysis: The potential energy surface (PES) of the molecule is explored to identify all stable conformers that are likely to exist in solution.
Spectrum Simulation: For each stable conformer, the chiroptical spectrum (ECD, ORD, or VCD) is predicted using ab initio or Density Functional Theory (DFT) calculations.
Boltzmann Averaging: The individual calculated spectra are averaged together, weighted by the relative population of each conformer as determined by the Boltzmann equation.
Comparison: The final, averaged theoretical spectrum is compared to the experimentally measured spectrum. A match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration.
ECD spectroscopy is sensitive to electronic transitions of chromophores within the molecule, while VCD measures the vibrational transitions in the infrared region. VCD is particularly advantageous as it does not require a chromophore and provides a rich fingerprint of the molecule's stereochemistry. For a complex, stereochemically rich scaffold like this compound, which has multiple chiral centers, these computational and chiroptical methods are indispensable for definitive structural elucidation.
Mechanistic Investigations of Olean 12 Ene and Its Derivatives in Preclinical Research Models
Modulation of Cellular Signaling Pathways
Olean-12-ene derivatives have been shown to interact with several crucial signaling pathways implicated in the development and progression of chronic diseases. These interactions often lead to the suppression of pro-tumorigenic and pro-inflammatory signals while activating cytoprotective responses.
The phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. Oleanolic acid and its derivatives have been identified as inhibitors of this pathway.
Studies have demonstrated that oleanolic acid can reduce the phosphorylation of PI3K and Akt, which are upstream components of the mTOR pathway, without altering their total expression levels. This inhibition of the PI3K/Akt signaling cascade subsequently suppresses mTOR activity. For instance, in preclinical models of gallbladder carcinoma and renal ischemia-reperfusion injury, oleanolic acid was found to inhibit the PI3K/Akt/mTOR pathway. Furthermore, a novel oleanolic acid derivative, SZC017, was shown to suppress both Akt and phosphorylated Akt (p-Akt) in gastric cancer cells. The inhibition of this pathway by this compound derivatives can lead to the induction of autophagy, a cellular self-degradation process, which has been observed in various cancer cell lines. Some synthetic derivatives of oleanolic acid containing an exocyclic methylene (B1212753) ketone moiety have also been identified as promising anticancer agents by targeting the PI3K/Akt/mTOR pathway.
A study on human dermal and mouse embryonic fibroblasts suggested that oleanolic acid may delay aging by inhibiting the PI3K/Akt/mTOR pathway through its influence on insulin-like growth factor-1 (IGF-1).
Table 1: Effects of this compound Derivatives on the PI3K/Akt/mTOR Pathway
| Compound/Derivative | Model System | Key Findings |
|---|---|---|
| Oleanolic Acid | Cancer cell lines | Reduced phosphorylation of PI3K and Akt, leading to mTOR inhibition. |
| Oleanolic Acid | Gallbladder carcinoma cells | Inhibited the PI3K/Akt/mTOR signaling pathway. |
| Oleanolic Acid | Renal ischemia-reperfusion injury model | Modulated the PI3K/Akt pathway. |
| SZC017 (OA derivative) | Gastric cancer cells | Suppressed levels of Akt and p-Akt. |
| OA derivatives with exocyclic methylene ketone | Cancer cell lines | Acted as inhibitors of the PI3K/AKT/mTOR pathway. |
The mitogen-activated protein kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical in transducing extracellular signals to intracellular targets, thereby regulating processes like cell proliferation, differentiation, and apoptosis. The modulation of these pathways by this compound derivatives is complex and appears to be cell-type and context-dependent.
Oleanolic acid has been shown to inhibit the phosphorylation of ERK1/2, p38, and JNK. Specifically, a significant decrease in the ratio of phosphorylated p38α to total p38α, as well as reduced levels of phosphorylated JNK1 and ERK1/2, have been reported in cancer cells treated with oleanolic acid. In some cancer cell lines, oleanolic acid treatment led to increased phosphorylation of JNK and ERK, while in others, it decreased ERK phosphorylation. For example, in DU145 prostate cancer cells, oleanolic acid increased the phosphorylation of JNK and Akt, while decreasing ERK phosphorylation. In contrast, in MCF-7 breast cancer cells, it increased p-ERK and p-JNK levels but decreased p-Akt.
Synthetic oleanane (B1240867) triterpenoids, such as CDDO-Me, have been found to suppress MAPK pathways. The activation of the JNK and p38 stress pathways can also be initiated by some triterpenoids, potentially through the generation of reactive oxygen species (ROS). The effect of oleanolic acid and its derivatives on the MAPK pathway can lead to different cellular outcomes, including apoptosis induction or cell cycle arrest, depending on the specific cellular context.
The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. Its aberrant activation is linked to various chronic inflammatory diseases and cancers. this compound derivatives have demonstrated potent inhibitory effects on the NF-κB pathway.
Synthetic oleanolic acid derivatives have been shown to inhibit the activation of NF-κB in both normal hepatocytes and hepatocellular carcinoma cells by approximately 50-60% and 40-50%, respectively. This inhibition can occur through various mechanisms, including preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By increasing IκBα levels, some derivatives prevent the translocation of NF-κB to the nucleus, thereby blocking its transcriptional activity. For instance, the derivative SZC017 was found to reduce the expression of phosphorylated IκBα in the cytoplasm of gastric cancer cells.
The inhibition of the NF-κB pathway by oleanolic acid and its derivatives leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For example, oleanolic acid oxime derivatives were found to efficiently reduce NF-κB activation, resulting in a decreased level of COX-2 protein.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification enzymes. Synthetic oleanane triterpenoids are among the most potent known activators of the Nrf2 pathway.
These compounds activate Nrf2 by interacting with specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), which is a repressor protein that targets Nrf2 for degradation under normal conditions. This interaction leads to the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. This mechanism has been demonstrated with synthetic triterpenoids like CDDO-Im and RTA 408 (Omaveloxone).
The activation of the Nrf2 pathway by this compound derivatives results in the increased expression of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) synthesis. This enhanced antioxidant capacity protects cells from oxidative damage. Interestingly, the anti-inflammatory effects of these triterpenoids are also linked to Nrf2 activation, as the ability to suppress nitric oxide production is lost in Nrf2-deficient cells.
Table 2: Modulation of Nrf2 by this compound Derivatives
| Derivative | Model System | Mechanism of Action | Outcome |
|---|---|---|---|
| Synthetic Oleanane Triterpenoids (e.g., CDDO-Im) | Mouse models, Cell culture | Bind to Keap1, promoting Nrf2 nuclear translocation and ARE binding. | Upregulation of cytoprotective genes (NQO1, HO-1). |
| RTA 408 (Omaveloxone) | Rat skin | Increased translocation of Nrf2 to the nucleus. | Dose-dependent induction of Nrf2 target genes (Nqo1, Gclc, etc.). |
NF-κB Pathway Inhibition
Enzyme Inhibition Studies and Biochemical Activity
In addition to modulating signaling pathways, this compound derivatives have been shown to directly inhibit the activity of enzymes that play a critical role in the inflammatory process.
Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. this compound derivatives, including This compound-3,24-diol (B1149299) and olean-12-en-3-one (B196042), have been identified as inhibitors of both LOX and COX enzymes.
The inhibitory activity of these compounds positions them as anti-inflammatory agents. For instance, oleanolic acid has been shown to inhibit COX-2 with an IC50 value of 295 µM. The presence of a hydroxyl group at the C-24 position appears to be important for the inhibition of 5-lipoxygenase (5-LOX) and COX-1 enzymes.
Hybrid molecules created by combining oleanolic acid with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) have also been synthesized and evaluated. In one study, an oleanoyl ibuprofenate derivative demonstrated inhibitory activity against COX-2. It is important to note that the inhibitory potency can vary significantly depending on the specific structural modifications of the this compound scaffold.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Oleanolic acid (OA) |
| This compound-3,24-diol |
| Olean-12-en-3-one |
| CDDO-Me (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester) |
| CDDO-Im (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole) |
| RTA 408 (Omaveloxone) |
| SZC017 |
| Oleanoyl ibuprofenate |
| IκBα (Inhibitor of kappa B alpha) |
| NQO1 (NAD(P)H:quinone oxidoreductase 1) |
| HO-1 (Heme oxygenase-1) |
| Gclc (Glutamate-cysteine ligase catalytic subunit) |
| Ibuprofen |
| CDDO-MA (CDDO-methyl amide) |
| p-Akt (phosphorylated Akt) |
| p-ERK (phosphorylated ERK) |
| p-JNK (phosphorylated JNK) |
| p-IκBα (phosphorylated IκBα) |
| iNOS (inducible nitric oxide synthase) |
Urease Inhibition Mechanisms
This compound derivatives have been identified as notable inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for certain pathogens like Helicobacter pylori. The inhibitory potential of these compounds is rooted in their specific molecular structure.
In a study investigating urease inhibition, olean-12-en-3-one (also known as β-amyrenone) demonstrated potent activity with a half-maximal inhibitory concentration (IC₅₀) of 14.5 µM. This potency was found to be greater than that of its synthesized derivatives and the standard urease inhibitor, thiourea, which had an IC₅₀ of 21.6 µM. Among the synthetic derivatives, an indole-containing variant, compound 4, was the most effective with an IC₅₀ of 17.9 µM. The presence of a C-3 ketone on the oleanane skeleton is a key feature for this activity. In contrast, oleanolic acid, which possesses a carboxyl group at C-28, lacks significant urease inhibitory action, suggesting that the carboxyl group interferes with the compound's ability to bind to the enzyme's active site.
| Compound | Description | Urease Inhibition IC₅₀ (µM) | Reference |
|---|---|---|---|
| Olean-12-en-3-one | Parent Compound | 14.5 | |
| Compound 4 | Synthetic Indole (B1671886) Derivative of Olean-12-en-3-one | 17.9 | |
| Thiourea | Standard Inhibitor | 21.6 |
Cholinesterase and Carbonic Anhydrase Inhibition
Derivatives of this compound have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA) isozymes, which are therapeutic targets for neurological disorders and other conditions.
In a study focused on nitrogen-containing derivatives of oleanolic acid, several new compounds were synthesized and tested for their ability to inhibit AChE as well as human carbonic anhydrase isoforms I and II (hCA I and hCA II). Among the tested compounds, two derivatives, 13 and 15, demonstrated notable inhibitory activity against AChE, with compound 13 being the most active with an IC₅₀ value of 34.46 µM. For carbonic anhydrase, the synthesized oxime, imine, and hydrazone derivatives of oleanolic acid showed varied levels of inhibition against the cytosolic isoforms hCA I and hCA II.
| Enzyme | Most Active Derivative | Inhibition (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Compound 13 | 34.46 | |
| Human Carbonic Anhydrase I (hCA I) | Data shows varied inhibition | N/A | |
| Human Carbonic Anhydrase II (hCA II) | Data shows varied inhibition | N/A |
Glutathione Reductase Modulation
This compound and its derivatives, particularly oleanolic acid, have been shown to modulate the glutathione system, a critical component of cellular antioxidant defense. Instead of direct inhibition, these compounds often upregulate the components of this system. Glutathione reductase (GR) is a key enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized state (GSSG).
Receptor Binding Assays and Molecular Target Identification (In Vitro)
MDM2-p53 Interaction Inhibition
The interaction between the Murine Double Minute 2 (MDM2) oncoprotein and the p53 tumor suppressor protein is a critical target in cancer therapy. Inhibiting this interaction can reactivate p53's tumor-suppressing functions. Computational studies have identified this compound derivatives as potential inhibitors of this protein-protein interaction.
In a study using molecular docking and molecular dynamics simulations, several natural terpenoids were screened for their ability to bind to MDM2. Among them, olean-12-en-3-beta-ol was identified as a compound with a strong binding affinity for the p53-binding pocket of MDM2. This pentacyclic triterpenoid (B12794562) structure is believed to fit well within the binding pocket while minimizing steric hindrance. Further analysis using binding free energy calculations (MM-PBSA) showed that another terpenoid, 27-deoxyactein, exhibited a lower (more favorable) binding free energy than the reference inhibitor Nutlin-3a, indicating superior binding stability. These findings highlight the potential of the oleanane scaffold in developing novel MDM2-p53 interaction inhibitors.
| Compound | Target | Binding Free Energy (kJ/mol) | Note | Reference |
|---|---|---|---|---|
| 27-deoxyactein | MDM2 | -154.514 | A terpenoid with a steroidal framework | |
| Nutlin-3a | MDM2 | -133.531 | Reference Inhibitor | |
| Olean-12-en-3-beta-ol | MDM2 | N/A | Identified as having strong binding affinity |
Opioid Receptor (Mu, Kappa) Binding
Research into the direct binding affinity of this compound derivatives to opioid receptors is an emerging area. While some studies suggest an indirect involvement of the opioid system in the analgesic effects of compounds like oleanolic acid, direct receptor binding data from in vitro assays is limited. One study noted that the antinociceptive effect of oleanolic acid was reversed by the opioid antagonist naloxone, suggesting a mechanism involving endogenous opioids. Another study involving computational analysis showed that oleanolic acid had a better binding affinity for the mu-opioid receptor compared to other targets in the study. However, comprehensive in vitro binding assays detailing the affinity (e.g., Ki values) of this compound derivatives for mu (µ) and kappa (κ) opioid receptors are not extensively documented in the reviewed literature.
ABC Substrate-Binding Protein Interactions
ATP-binding cassette (ABC) transporters are crucial membrane proteins involved in the transport of various substrates across cellular membranes and are linked to phenomena like multidrug resistance in bacteria. Derivatives of this compound have been investigated as potential modulators of these transport systems.
A molecular docking study explored the interaction of newly synthesized oleanolic acid-phthalimidine-triazole hybrids with the ABC substrate-binding protein Lmo0181 from Listeria monocytogenes. The study found that these derivatives interacted favorably with the target protein, with calculated binding affinities ranging from -10.6 to -12.3 kcal/mol. Several of the derivatives exhibited better binding scores than the antibiotic tetracycline, which was used as a reference. The most potent compounds, such as 18c, 18d, 18h, and 18k, showed strong binding affinities, which were attributed to a combination of hydrogen bonding and hydrophobic interactions within the protein's binding site.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Derivative 18c | Lmo0181 | -12.3 | |
| Derivative 18d | Lmo0181 | -11.8 | |
| Derivative 18h | Lmo0181 | -11.7 | |
| Derivative 18k | Lmo0181 | -11.6 | |
| Tetracycline (Reference) | Lmo0181 | -11.1 |
Cellular Apoptosis and Cell Proliferation Modulation (In Vitro Models)
This compound and its derivatives, particularly oleanolic acid (OA), have demonstrated significant effects on cellular apoptosis and proliferation in various pathological cell lines. These compounds can induce programmed cell death and halt the cell cycle at different phases, suggesting their potential as modulators of cell growth.
Oleanolic acid and its derivatives are recognized for their capacity to trigger apoptosis in cancer cells through multiple pathways. In human hepatocellular carcinoma (HepG2) cells, oleanolic acid has been shown to induce apoptosis, an effect confirmed by an increase in Annexin V-positive cells. This process is often mediated through the mitochondrial pathway, involving the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases, which are key executioners of apoptosis.
Studies have shown that oleanolic acid can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis. For instance, in DU145 prostate cancer cells, MCF-7 breast cancer cells, and U87 human glioblastoma cells, treatment with oleanolic acid led to increased expression of p53, cytochrome c, Bax, PARP-1, and caspase-3, all of which are crucial for inducing apoptosis. The pro-apoptotic effects are not limited to the parent compound; synthetic derivatives have also shown potent activity. For example, a novel PABA/NO derivative of OA was found to induce apoptosis in HepG2 cells by modulating the ROS/MAPK-mediated mitochondrial pathway. Similarly, another synthetic derivative, achyranthoside H methyl ester (AH–Me), demonstrated significant cytotoxicity and induced apoptosis in human breast cancer cell lines, as evidenced by an increase in the sub-G1 population and activation of caspase-3.
The following table summarizes the effects of Oleanolic Acid on apoptosis in different cancer cell lines:
| Cell Line | Key Findings | Reference |
|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | Induces apoptosis and DNA fragmentation. | |
| DU145 (Prostate Cancer) | Increases expression of p53, cytochrome c, Bax, PARP-1, and caspase-3. | |
| MCF-7 (Breast Cancer) | Increases expression of p53, cytochrome c, Bax, PARP-1, and caspase-3. |
| U87 (Glioblastoma) | Increases expression of p53, cytochrome c, Bax, PARP-1, and caspase-3. | |
In addition to inducing apoptosis, this compound derivatives can modulate cell proliferation by arresting the cell cycle at various checkpoints. This action prevents pathological cells from dividing and proliferating. The specific phase of cell cycle arrest can depend on the cell type and the specific derivative used.
For example, oleanolic acid has been observed to cause G1 phase arrest in several cancer cell lines, including GBC-SD, NOZ, HCT15, and K562 cells. In MCF-7 breast cancer cells, OA treatment led to G1 arrest by activating p-JNK, p-ERK, p21, and p27, while decreasing levels of p-AKT, cyclin D1, CDK4, cyclin E, and CDK2. Conversely, in DU145 prostate cancer cells, OA induced a G2 phase arrest.
Synthetic derivatives of oleanolic acid have also been extensively studied for their effects on the cell cycle. A derivative known as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (CDDO-dhTFEA) was found to induce G2/M cell cycle arrest in U87MG and GBM8401 glioblastoma cells. Another derivative, Olean-12-Eno[2,3-c] Current time information in Cattaraugus County, US. oxadiazol-28-oic acid (OEOA), effectively blocks the proliferation of human leukemia cell lines (K562, HEL, and Jurkat) by inducing G1 cell cycle arrest. This was associated with an upregulation of the cyclin-dependent kinase inhibitor p27 and a downregulation of cyclins and Cdks essential for cell cycle progression. Furthermore, 3-oxoolean-12-en-27-oic acid (3-OOLA) was shown to inhibit the growth of human non-small cell lung carcinoma (NSCLC) cells by inducing cell-cycle arrest at the G0/G1 phase, which was linked to the downregulation of cyclin D1, cyclin E, and phosphorylated Rb.
The table below outlines the cell cycle arrest mechanisms of this compound derivatives in different cancer cell lines:
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Key Molecular Changes | Reference |
|---|---|---|---|---|
| Oleanolic Acid (OA) | DU145 (Prostate Cancer) | G2 arrest | Activation of p-AKT, p-JNK, p21, p27; Decrease in p-ERK, cyclin B1, CDK2. | |
| Oleanolic Acid (OA) | MCF-7 (Breast Cancer) | G1 arrest | Activation of p-JNK, p-ERK, p21, p27; Decrease in p-AKT, cyclin D1, CDK4, cyclin E, CDK2. | |
| CDDO-dhTFEA | U87MG & GBM8401 (Glioblastoma) | G2/M arrest | Modulation of G2/M phase-associated proteins and genes. | |
| OEOA | K562 (Leukemia) | G1 arrest | Upregulation of p27; Downregulation of cyclins and Cdks. |
| 3-OOLA | A549, NCI-H1703, NCI-H1299 (NSCLC) | G0/G1 arrest | Downregulation of cyclin D1, cyclin E, and phosphorylated Rb. | |
Induction of Apoptosis in Pathological Cells
Antioxidant Mechanisms at the Cellular Level
This compound and its derivatives exhibit potent antioxidant properties at the cellular level, primarily through direct scavenging of reactive oxygen species (ROS) and by enhancing the body's endogenous antioxidant defense systems.
Reactive oxygen species are highly reactive molecules that can cause significant damage to cellular components. Oleanolic acid has been shown to directly scavenge free radicals. In vitro studies have demonstrated its ability to neutralize various free radicals, including superoxide (B77818) anions and hydroxyl radicals. This direct scavenging activity helps to mitigate oxidative stress and protect cells from damage.
However, the role of oleanolic acid in modulating ROS levels can be complex. In some cancer cell lines, such as MDA-MB-231, oleanolic acid has been observed to have a pro-oxidative effect, increasing intracellular ROS levels. This elevation of ROS can, in turn, trigger apoptosis in tumor cells. For instance, the derivative SZC014 was found to induce apoptosis in breast cancer cells in a ROS-dependent manner. Another derivative, arjunolic acid, has been shown to inhibit ROS generation in activated neutrophils.
Beyond direct scavenging, oleanolic acid and its derivatives bolster the cell's own antioxidant defenses by enhancing the activity of endogenous antioxidant enzymes. These enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) and its related enzymes like glutathione peroxidase (GPx).
Oleanolic acid has been shown to increase the levels and activity of these enzymes in various cell and animal models. For example, in porcine embryos, oleanolic acid supplementation increased the activities of SOD and CAT and the intracellular levels of GSH. In a rat model of kidney injury, oleanolic acid administration increased the activity of SOD, CAT, and GSH-Px, and also raised levels of GSH. This enhancement of the endogenous antioxidant system is a key mechanism by which this compound derivatives protect cells from oxidative damage. The activation of the Nrf2 signaling pathway is often implicated in the upregulation of these antioxidant enzymes.
Reactive Oxygen Species (ROS) Scavenging Activity
Anti-inflammatory Effects in Preclinical Models (e.g., Microglial Activation, Experimental Autoimmune Encephalomyelitis)
This compound and its derivatives have demonstrated significant anti-inflammatory properties in a range of preclinical models. A primary mechanism of this anti-inflammatory action is the inhibition of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.
In models of neuroinflammation, oleanolic acid has been shown to attenuate the activation of microglial cells, which are the primary immune cells of the central nervous system. In lipopolysaccharide (LPS)-activated BV2 microglial cells, oleanolic acid pretreatment inhibited the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Derivatives of oleanolic acid have also shown potent anti-inflammatory effects. For instance, 11-oxooleanolic acid derivatives suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-activated BV2 cells. Similarly, a diamine-PEGylated derivative of oleanolic acid (OADP) inhibited the expression of TNF-α, IL-1β, iNOS, and COX-2 in LPS-stimulated RAW 264.7 macrophage cells.
In the context of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, oleanolic acid and its derivatives have shown therapeutic potential. Treatment with oleanolic acid in EAE mice has been found to reduce microglial activation, protect the integrity of the blood-brain barrier, and prevent the infiltration of inflammatory cells into the central nervous system. A specific derivative, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), protected against EAE-induced changes in the mouse brain by maintaining blood-brain barrier integrity and preventing inflammation. OPCA treatment also led to a significant reduction in the protein and mRNA levels of MS-related inflammatory genes such as CCL5, TNF-alpha, and IL6.
The table below summarizes the anti-inflammatory effects of this compound and its derivatives in preclinical models:
| Compound/Derivative | Model | Key Anti-inflammatory Effects | Reference |
|---|---|---|---|
| Oleanolic Acid (OA) | LPS-activated BV2 microglia | Inhibited release of IL-1β, IL-6, TNF-α. | |
| 11-Oxooleanolic acid derivatives | LPS-activated BV2 microglia | Suppressed NO and pro-inflammatory cytokine production. | |
| OADP | LPS-stimulated RAW 264.7 macrophages | Inhibited expression of TNF-α, IL-1β, iNOS, COX-2. | |
| Oleanolic Acid (OA) | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced microglial activation and CNS inflammation. |
| OPCA | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced levels of CCL5, TNF-alpha, IL6. | |
Regulation of Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-6, TNF-α)
This compound and its derivatives have demonstrated significant potential in modulating inflammatory responses by regulating the release of key pro-inflammatory cytokines. In preclinical studies, these compounds have been shown to inhibit the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are pivotal mediators in the inflammatory cascade.
Derivatives of oleanolic acid (OA), a prominent this compound triterpenoid, have been a major focus of these investigations. For instance, certain arylidene derivatives of oleanolic acid have been synthesized and evaluated for their anti-inflammatory activity. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these derivatives were assessed for their ability to inhibit the production of TNF-α and IL-6. One particular derivative, 3-Oxo-2-[4-Fluorobenzylidenyl]-Olean-12-En-28-Oic Acid, among others, showed potent inhibition of both TNF-α and IL-6. Specifically, derivatives designated as 3e, 3L, and 3o displayed robust inhibition of TNF-α, with percentage inhibitions of 79.3%, 75.4%, and 77.1%, respectively, which were more potent than the parent oleanolic acid (73.2%). Similarly, derivative 3L was identified as a highly effective inhibitor of IL-6, with a 77.2% inhibition rate.
Further research into 11-oxo-oleanolic acid derivatives has also revealed their capacity to suppress pro-inflammatory cytokines. In an LPS-induced BV2 cell inflammation model, two new 11-oxo-oleanolic acid derivatives were found to inhibit the production of IL-1β, IL-6, and TNF-α. Their mechanism of action is thought to involve the inhibition of the NF-κB, MAPKs, and PI3K/Akt signaling pathways. Indole oleanolic acid derivatives have also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
A derivative of this compound, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), has been investigated in a preclinical model of experimental autoimmune encephalomyelitis. Treatment with OPCA significantly reduced the levels of the pro-inflammatory cytokines TNF-α and IL-6. Similarly, in a mouse model of Salmonella typhimurium-induced diarrhea, oleanolic acid treatment suppressed the secretion of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.
The anti-inflammatory effects of maslinic acid, a dihydroxy-olean-12-ene derivative, have also been documented. In a collagen antibody-induced arthritis mouse model, maslinic acid was found to downregulate the pro-inflammatory cytokines IL-1β and IL-6. In human osteoarthritis chondrocytes, maslinic acid decreased the expression of inflammatory mediators like IL-6 and TNF-α in a concentration-dependent manner.
Table 1: Regulation of Pro-inflammatory Cytokine Release by this compound Derivatives
| Compound/Derivative | Model System | Target Cytokines | Observed Effect |
|---|---|---|---|
| Arylidene derivatives of Oleanolic Acid | LPS-stimulated RAW 264.7 cells | TNF-α, IL-6 | Potent inhibition of TNF-α (up to 79.3%) and IL-6 (up to 77.2%). |
| 11-Oxo-oleanolic acid derivatives | LPS-activated BV2 cells | IL-1β, IL-6, TNF-α | Suppression of pro-inflammatory cytokine production. |
| Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) | Experimental Autoimmune Encephalomyelitis (EAE) mice | TNF-α, IL-6 | Significant reduction in cytokine levels. |
| Oleanolic Acid | Salmonella typhimurium-induced diarrhea in mice | IL-1β, IL-6, TNF-α | Suppression of cytokine secretion. |
| Maslinic Acid | Collagen antibody-induced arthritis mice | IL-1β, IL-6 | Downregulation of pro-inflammatory cytokines. |
| Maslinic Acid | Human osteoarthritis chondrocytes | IL-6, TNF-α | Concentration-dependent decrease in expression. |
Mitigation of Oxidative Stress in Inflammatory Responses
The interplay between inflammation and oxidative stress is a critical factor in the pathogenesis of numerous diseases. This compound and its derivatives have been shown to mitigate oxidative stress as part of their anti-inflammatory mechanism. This is often achieved through the modulation of key antioxidant pathways, particularly the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.
Oleanolic acid (OA) and its derivatives are recognized for their antioxidant properties, which contribute to their therapeutic effects by protecting cells from oxidative damage. The antioxidant action of OA involves neutralizing reactive oxygen species (ROS) and modulating signaling pathways linked to inflammatory processes.
Several studies have highlighted the role of the Nrf2 pathway in the antioxidant effects of this compound derivatives. The activation of Nrf2 by these compounds leads to the transcription of various antioxidant and detoxifying enzymes, such as HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO1). For instance, indole derivatives of oleanolic acid have been shown to exert their anti-inflammatory effects in part through the activation of the Nrf2/HO-1 signaling pathway. Oleanolic acid itself can activate NRF2 by interacting with Keap1, its primary sensor, and by stimulating stress kinase pathways. This activation helps to preserve the glutathione pool and increase the expression of antioxidant enzymes.
In a study involving 11-oxo-oleanolic acid derivatives, it was found that these compounds enhanced the expression of HO-1 and Nrf2 proteins in BV2 cells, contributing to their anti-inflammatory and antioxidant effects. Synthetic oleanolic acid analogs, such as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me), are potent activators of the Nrf2 pathway.
Arjunolic acid, a trihydroxy this compound derivative, has been shown to inhibit ROS generation in neutrophils. It significantly reduces the levels of superoxide (O₂•−), hydrogen peroxide (H₂O₂), and myeloperoxidase (MPO) in stimulated neutrophils. This action is mediated in part by inhibiting the phosphorylation of p47phox, a critical component of the NADPH oxidase complex responsible for ROS production.
Furthermore, an oleanolic acid methyl ester derivative has demonstrated the ability to induce reactive oxygen species production in human cervical cancer cells, suggesting a context-dependent role in modulating oxidative stress for therapeutic benefit.
Table 2: Mitigation of Oxidative Stress by this compound Derivatives
| Compound/Derivative | Mechanism | Model System | Key Findings |
|---|---|---|---|
| Oleanolic Acid (OA) | Nrf2 activation, ROS neutralization | Various in vitro and in vivo models | Protects cells from oxidative damage, preserves glutathione pool. |
| Indole derivatives of OA | Activation of Nrf2/HO-1 pathway | In vitro and in vivo models | Exert anti-inflammatory effects through antioxidant pathways. |
| 11-Oxo-oleanolic acid derivatives | Enhanced HO-1 and Nrf2 expression | BV2 cells | Contribute to anti-inflammatory and antioxidant effects. |
| Arjunolic Acid | Inhibition of ROS generation | Neutrophils | Reduces O₂•−, H₂O₂, and MPO levels by inhibiting p47phox phosphorylation. |
| Synthetic OA analogs (e.g., CDDO, CDDO-Me) | Potent Nrf2 pathway activation | Various cell lines | Induce expression of antioxidant enzymes. |
Antiviral and Antibacterial Mechanisms (In Vitro)
In vitro studies have revealed the potential of this compound and its derivatives as antiviral and antibacterial agents, acting through various mechanisms to inhibit the growth and replication of pathogens.
Antiviral Mechanisms:
Derivatives of oleanolic acid have shown promising activity against several viruses, including Human Immunodeficiency Virus (HIV) and influenza virus. The antiviral action often involves inhibiting key viral enzymes or interfering with the viral entry process.
In the context of HIV, oleanolic acid itself has been found to inhibit HIV-1 replication in human peripheral blood mononuclear cells (PBMC) and monocyte/macrophages. The mechanism of action involves the inhibition of HIV-1 protease, a crucial enzyme for viral maturation. Synthetic derivatives have been developed to enhance this activity. For example, coupling amino acids and a phthaloyl group to oleanolic acid has been shown to significantly improve HIV-1 protease inhibition, with some derivatives exhibiting sub-micromolar IC₅₀ values. Another study reported an oleanolic acid derivative with an EC₅₀ value of 0.32 μM against HIV, highlighting its potential as an anti-HIV inhibitor.
Regarding influenza virus, an oleanolic acid derivative, OA-10, has demonstrated significant antiviral activity against multiple subtypes, including H1N1, H5N1, H9N2, and H3N2. Its mechanism of action is the inhibition of hemagglutinin-mediated viral entry into host cells. This derivative was found to have a favorable safety profile with low cytotoxicity in vitro.
Furthermore, a synthetic derivative of maslinic acid showed strong inhibitory activity against highly pathogenic coronaviruses, with docking studies suggesting it binds to the main protease of SARS-CoV-2.
Antibacterial Mechanisms:
This compound derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The parent compound, oleanolic acid, has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Synthetic modifications have led to derivatives with enhanced antibacterial potency. For instance, C-28 amide derivatives of oleanolic acid and maslinic acid have been synthesized. Two of these, MA-HDA and OA-HDA, displayed superior in vitro antimicrobial activity compared to their parent compounds, significantly reducing the minimum inhibitory concentration (MIC₅₀) against MRSA. Another derivative, oleanolic acid-hexane-1,6-diamine (OA-HAD), also showed a significant antimicrobial effect against Gram-positive bacteria, decreasing the MIC₅₀ against MRSA by 87%.
The antibacterial mechanism of these compounds can involve the disruption of the bacterial cell membrane. Novel amphiphilic oleanolic acid derivatives have been designed that exhibit rapid bactericidal activity by disrupting the cell membrane, inserting into the DNA, and binding to DNA gyrase. The length of the alkyl chain in these derivatives plays a crucial role in their ability to penetrate and disturb the bacterial cell membrane.
Some derivatives have also shown activity against Gram-negative bacteria. For example, N-3-pyridinacetyloleanolic amide 12 was active against Pseudomonas aeruginosa, a notoriously resistant bacterium.
Table 3: In Vitro Antiviral and Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Activity | Target Organism(s) | Mechanism/Potency |
|---|---|---|---|
| Oleanolic Acid | Antiviral | HIV-1 | Inhibits HIV-1 protease; EC₅₀ values of 22.7-57.4 μM. |
| Phthaloyl derivatives of OA | Antiviral | HIV-1 | Inhibit HIV-1 protease; IC₅₀ values below 5 μM. |
| OA-10 | Antiviral | Influenza A virus (H1N1, H5N1, H9N2, H3N2) | Inhibits hemagglutinin-mediated entry; EC₅₀ of 6.7-19.6 μM. |
| Synthetic maslinic acid derivative | Antiviral | Coronaviruses (SARS-CoV-2) | Inhibits main protease; IC₅₀ = 4.12 µM. |
| OA-HDA | Antibacterial | MRSA | MIC₅₀ of 10 μg/mL. |
| MA-HDA | Antibacterial | MRSA | MIC₅₀ of 25 μg/mL. |
| Amphiphilic OA derivatives (G1, J1) | Antibacterial/Antifungal | Multidrug-resistant bacteria and fungi | Disrupts cell membrane, binds DNA gyrase; MICs = 1-2 μg/mL. |
| N-3-pyridinacetyloleanolic amide 12 | Antibacterial | Pseudomonas aeruginosa | MIC value of 90 μg/ml. |
Ecological Roles and Chemical Ecology of Olean 12 Ene
Plant-Herbivore Interactions and Chemical Defense Mechanisms
Plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores, and oleanane-type triterpenoids, including olean-12-ene, are a key component of this defense system. These compounds can act as antinutrients, toxins, or repellents, influencing the feeding behavior and physiology of herbivores. The presence of oleanolic acid, a derivative of this compound, in the leaves and fruits of the olive tree is known to protect the plant against herbivores. The defensive role of these compounds is a crucial aspect of plant-herbivore interactions, shaping community dynamics in various ecosystems.
The effectiveness of chemical defenses can be influenced by various factors, including the plant's life history and resource availability. While chemical defenses like this compound derivatives are considered a primary defense mechanism, their relationship with herbivory can be complex when observed at a community-wide scale.
Plant-Pathogen Interactions and Antimicrobial Activity
This compound and its derivatives also play a crucial role in defending plants against a wide range of pathogens, including fungi and bacteria. Oleanolic acid, for example, is found in crystalline form on the surface of olive tree leaves and fruits, providing protection against fungal attacks. The antimicrobial properties of these compounds are a significant area of research.
Studies have demonstrated the effectiveness of oleanolic acid against various bacterial species, highlighting its potential as an antibiotic agent. For instance, oleanolic acid isolated from Lantana hispida was effective against Mycobacterium tuberculosis. The biological role of these triterpenoids in plants is closely linked to their protective functions against both herbivores and pathogens.
Role as Semiochemicals and Pheromones in Insect Chemical Communication (e.g., Olive Fruit Fly)
Beyond direct defense, this compound derivatives can function as semiochemicals, which are chemicals used for communication. In the olive fruit fly (Bactrocera oleae), a spiroacetal derivative of oleanane (B1240867), 1,7-dioxaspiro[5.5]undecane (referred to as olean), is a major component of the female-produced sex pheromone that attracts males. Interestingly, males of this species also produce and release olean, suggesting a complex role in their chemical communication system.
The pheromone blend of the olive fruit fly is a mixture of several compounds, and while olean is the major attractive component for males, the complete blend is more potent. This highlights the intricate nature of insect chemical communication, where a specific ratio of compounds often elicits the strongest behavioral response.
Stereochemistry and Bioactivity in Ecological Contexts
The stereochemistry of this compound derivatives is critical to their biological activity. The specific spatial arrangement of functional groups, such as hydroxyl groups, significantly influences how these molecules interact with biological targets. This is evident in the chemical communication of the olive fruit fly.
In Bactrocera oleae, both sexes produce and release a racemic mixture of olean. However, laboratory and field studies have shown that males are attracted to (R)-olean, while females respond to (S)-olean under laboratory conditions. This stereospecific response demonstrates the high degree of selectivity in insect chemoreception and behavior, where different enantiomers of the same compound can elicit distinct responses. The rigid, multi-ring structure of oleanane triterpenoids positions functional groups in specific orientations, which is crucial for their bioactivity.
Contribution to Essential Oils and Resins for Plant Protection
This compound and its derivatives are common constituents of plant essential oils and resins, which serve as a protective barrier against environmental stressors, including herbivores and pathogens. Essential oils are complex mixtures of volatile secondary metabolites, and the presence of compounds like this compound contributes to their defensive properties. For instance, this compound derivatives have been identified in the essential oils of Phlomis olivieri.
Resins, which are non-volatile secretions, also contain a significant amount of triterpenoids. In various Bursera species, known for their fragrant copal resin, this compound derivatives are among the identified triterpenoids. These compounds contribute to the resin's protective functions, which include sealing wounds and deterring pests.
Chemo-Taxonomic Significance in Plant Species
The distribution and structural diversity of this compound and its derivatives can have chemotaxonomic significance, meaning they can be used as chemical markers to classify and differentiate plant species. The presence of specific oleanane-type saponins (B1172615) in Elaeocarpus hainanensis has been suggested as a chemotaxonomic marker for this plant.
The basic oleanane skeleton is modified in various ways across different plant species, leading to a wide array of derivatives. For example, the occurrence of certain sterols derived from the oleanane skeleton in several plant species of the Sapotaceae family may be of chemotaxonomic importance. The systematic investigation of these compounds across different plant families helps in understanding phylogenetic relationships and provides a chemical fingerprint for particular taxa.
Future Research Directions and Translational Perspectives Preclinical
Elucidation of Unexplored Biosynthetic and Metabolic Pathways
While the initial cyclization of 2,3-oxidosqualene (B107256) to form the pentacyclic oleanane (B1240867) framework is well-established, the complete biosynthetic pathways leading to the vast diversity of olean-12-ene derivatives found in nature remain largely unelucidated. Triterpenoids are synthesized from this common precursor through cyclization and subsequent site-specific oxidation reactions, which are often catalyzed by cytochrome P450-dependent monooxygenases. Future research must focus on identifying and characterizing the specific enzymes, such as hydroxylases, oxidases, and transferases, that decorate the primary this compound skeleton.
For instance, the identification of β-amyrin and sophoradiol (B1243656) 24-hydroxylase (CYP93E1) through expressed sequence tag (EST) mining and functional expression assays in yeast represents a significant step forward. This approach, which involves screening P450 genes from plant EST databases for their ability to hydroxylate triterpene skeletons, could be systematically expanded to discover other key enzymes. Techniques such as tracer studies, using isotopically labeled precursors, can help map the intricate metabolic grids and identify intermediates in living plant tissues. A deeper understanding of these pathways is not only of fundamental biochemical interest but also essential for developing synthetic biology platforms, using hosts like Saccharomyces cerevisiae, for the heterologous production of specific high-value triterpenoids.
Development of Novel Synthetic Analogues with Targeted Preclinical Activities
The this compound structure is a privileged scaffold for medicinal chemistry, and the development of semi-synthetic analogues has yielded compounds with potent and targeted preclinical activities. A major future direction lies in the rational design and synthesis of new derivatives with enhanced efficacy and specificity. Modifications to the A, C, and E rings of the oleanane skeleton have proven particularly fruitful.
One of the most notable examples is the development of 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me) and imidazole (B134444) (CDDO-Im) analogues. These compounds, derived from oleanolic acid, exhibit extremely potent anti-inflammatory and antitumor activities. Further research is exploring other modifications, such as the introduction of nitro groups or PABA/NO moieties, to enhance cytotoxicity against specific cancer cell lines.
Another promising area is the synthesis of conjugates, such as the esterification of the 3β-hydroxyl group with long-chain fatty acids. For example, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), a semi-synthetic derivative, has demonstrated significant remyelinating and anti-inflammatory effects in a preclinical mouse model of multiple sclerosis. The synthesis of such molecules often starts from commercially available oleanolic acid, involving steps like reduction of the carboxylic acid, selective protection of hydroxyl groups, esterification, and deprotection.
| Analogue Name | Structural Modification | Targeted Preclinical Activity | Reference |
|---|---|---|---|
| CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) | Cyanoenone in ring A; enone in ring C | Potent anti-inflammatory and antitumor activities | |
| AMR-Me (Methyl-25-hydroxy-3-oxoolean-12-en-28-oate) | Methyl ester of an amoornin analogue | Breast cancer chemoprevention; induction of apoptosis | |
| OPCA (Olean-12-en-28-ol, 3β-pentacosanoate) | Pentacosanoate ester at C-3; alcohol at C-28 | Remyelinating and anti-inflammatory effects in an EAE model of multiple sclerosis | |
| Olean-12-Eno[2,3-c] Current time information in Cattaraugus County, US. oxadiazol-28-oic acid (OEOA) | Oxadiazole ring fused to ring A | Induction of G1 cell cycle arrest and differentiation in human leukemia cell lines |
Advanced Analytical Methodologies for Trace Analysis in Complex Biological Matrices
To understand the pharmacokinetics, metabolism, and mechanisms of action of this compound and its derivatives, highly sensitive and specific analytical methods are required for their detection and quantification at trace levels in complex biological matrices like plasma, serum, and tissues. Future research will necessitate the development and validation of more robust analytical techniques.
Currently, methods like gas chromatography coupled to mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. For GC-MS analysis, derivatization is often required to improve the volatility and thermal stability of the triterpenoids. High-performance thin-layer chromatography (HPTLC) offers a rapid and simple method for quantitative determination, often involving post-chromatographic derivatization with reagents like anisaldehyde for visualization and quantification.
More advanced techniques such as nonaqueous capillary electrophoresis (NACE) and HPLC coupled to tandem mass spectrometry (HPLC-MS/MS) are being developed for higher resolution and sensitivity. NACE, for instance, has been successfully used for the complete separation of bioactive triterpenes like oleanolic and ursolic acid. HPLC-MS/MS methods provide very low limits of quantification (LOQ), often in the nanogram per milliliter range, which is crucial for preclinical studies. The development of validated methods using these advanced platforms will be critical for accurate phytochemical analysis and the standardization of extracts and formulations.
| Analytical Technique | Principle | Application Example | Reference |
|---|---|---|---|
| GC-MS | Separation by gas chromatography, detection by mass spectrometry; often requires derivatization. | Quantification of neutral triterpenes in resin extracts. | |
| HPTLC | Planar chromatography with high separation efficiency; quantification by densitometry after derivatization. | Quantitative determination of artemisinin (B1665778) (a terpenoid) and other triterpenes in plant extracts. | |
| Nonaqueous Capillary Electrophoresis (NACE) | Separation in a capillary based on electrophoretic mobility in a non-aqueous buffer. | Simultaneous separation of ursolic acid, oleanolic acid, and other triterpenes in herbal extracts. | |
| HPLC-MS/MS | High-resolution separation by liquid chromatography coupled with highly sensitive and specific mass spectrometric detection. | Trace analysis of acidic triterpenes in botanical samples with LOQs in the low ng/mL range. |
Deeper Integration of Computational and Experimental Approaches for Mechanism Delineation
The synergy between computational modeling and experimental validation provides a powerful paradigm for accelerating drug discovery and elucidating complex biological mechanisms. Future research on this compound should increasingly leverage this integrated approach. In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and network pharmacology can predict molecular targets and binding interactions, thereby guiding experimental investigations.
For example, computational studies have been used to screen libraries of natural terpenoids, including olean-12-en-3-beta-ol, against oncoproteins like MDM2. These studies use ensemble docking against multiple protein conformations and calculate binding free energies (e.g., using MM-PBSA) to identify promising candidates with high binding affinity and stability. Such computational hits can then be prioritized for in vitro and in vivo testing. Similarly, network pharmacology can construct "component-target-pathway" networks to hypothesize how compounds from a complex extract exert their effects, as demonstrated in studies on the anti-diabetic properties of triterpenoids. These in silico predictions provide a theoretical basis that can be experimentally validated, saving significant time and resources.
Exploration of this compound's Roles in Diverse Ecological Niches
While much research focuses on the pharmacological potential of this compound derivatives, their primary roles in nature are ecological. These compounds are plant secondary metabolites that mediate interactions between plants and their environment. They are known to function as part of plants' self-defense mechanisms against herbivores and microbial pathogens. For instance, some oleanane triterpenoids have demonstrated antifungal activity.
Future research should delve deeper into the specific ecological functions of this compound and its various glycosylated and acylated forms. Investigating how the production of these compounds is induced by specific environmental stressors (e.g., insect attack, fungal infection) can provide insights into their precise roles. This involves connecting the metabolite profiles of different plant tissues (leaves, bark, roots) with their ecological challenges. Such studies at the intersection of chemistry and ecology will not only enhance our understanding of plant biology but may also lead to the discovery of novel, ecologically-inspired applications, for example, in agriculture as natural pesticides.
Q & A
Q. What strategies ensure reproducibility in this compound isolation from natural sources?
Q. How should researchers design studies to investigate the ecological significance of this compound in carbon cycling?
- Methodological Answer : Combine field sampling (e.g., sediment cores from mangrove ecosystems) with stable isotope probing (SIP) to trace -labeled this compound through microbial degradation pathways. Compare results with laboratory microcosm experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
